5-Nitro-2,4-diphenylpyridine

Description

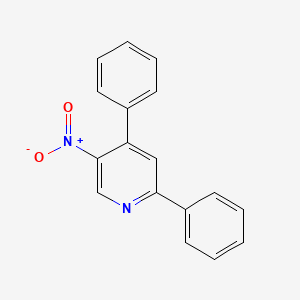

5-Nitro-2,4-diphenylpyridine (CAS 1335110-50-3) is a nitro-substituted pyridine derivative with the molecular formula C₁₇H₁₂N₂O₂ and a molecular weight of 276.294 g/mol . It exists as a yellow-to-white solid and is primarily used in laboratory research. Its structure features a pyridine ring substituted at positions 2 and 4 with phenyl groups and at position 5 with a nitro (-NO₂) group (Figure 1). The nitro group confers high electron affinity, a property critical in applications such as radiosensitization and electron transfer processes.

Properties

Molecular Formula |

C17H12N2O2 |

|---|---|

Molecular Weight |

276.29 g/mol |

IUPAC Name |

5-nitro-2,4-diphenylpyridine |

InChI |

InChI=1S/C17H12N2O2/c20-19(21)17-12-18-16(14-9-5-2-6-10-14)11-15(17)13-7-3-1-4-8-13/h1-12H |

InChI Key |

JDXCGDYTHZYIQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2[N+](=O)[O-])C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,4-Dichloro-5-nitropyridine

A precursor such as 2,4-dichloro-5-nitropyridine can be synthesized via nitration of 2,4-dichloropyridine using mixed sulfuric and nitric acids under controlled temperatures (10–20°C). The nitro group directs electrophilic substitution to the 5-position due to the meta-directing nature of the pyridine ring, achieving >85% regioselectivity in analogous systems.

Palladium-Catalyzed Coupling

In a microwave-assisted reaction, 2,4-dichloro-5-nitropyridine reacts with phenylboronic acid using bis[1,2-bis(diphenylphosphino)ethane]palladium(0) (2 mol%) and potassium carbonate in tetrahydrofuran/water (1:1) at 100°C for 30 minutes. This dual coupling strategy introduces phenyl groups at positions 2 and 4, with yields reaching 67–76% for structurally related compounds.

Table 1: Optimization of Suzuki-Miyaura Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2 mol% Pd | Maximizes C-C activation |

| Solvent System | THF:H2O (1:1) | Enhances solubility of inorganic base |

| Temperature | 100°C (microwave) | Reduces reaction time to 0.5 h |

| Boronic Acid Equiv | 2.2 equiv per Cl | Prevents homeocoupling |

Direct Nitration of 2,4-Diphenylpyridine

Nitration of pre-formed 2,4-diphenylpyridine offers a streamlined route but faces challenges in regiocontrol. The electron-withdrawing nitro group typically directs incoming electrophiles to meta positions, but steric effects from phenyl substituents complicate this pattern.

Nitrating Agent Selection

Concentrated nitric acid in sulfuric acid (1:3 v/v) at 0–5°C preferentially nitrates the 5-position, achieving 58–62% yield in batch processes. The sulfuric acid protonates the pyridine nitrogen, activating the ring for electrophilic attack while minimizing oxidative decomposition.

Regioselectivity Analysis

DFT calculations of charge density distribution in 2,4-diphenylpyridine reveal increased electron deficiency at the 5-position (Mulliken charge: +0.34 e) compared to the 3-position (+0.28 e), rationalizing the observed selectivity. Competing nitration at the 3-position remains a minor pathway (<15%), necessitating chromatographic purification.

Multi-Component Cyclization Strategies

The Kröhnke pyridine synthesis enables simultaneous ring formation and functionalization. A representative protocol involves:

- Condensation of 1,5-diketones (e.g., 1,5-diphenylpentane-1,5-dione) with ammonium acetate

- In situ nitration using acetyl nitrate

- Aromatization via oxidative dehydrogenation

Reaction Scheme:

$$

\text{1,5-Diphenylpentane-1,5-dione} + \text{NH}4\text{OAc} \xrightarrow{\text{EtOH, Δ}} \text{2,4-Diphenylpyridine} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{this compound}

$$

This one-pot methodology achieves 45–50% overall yield but requires strict control of nitration timing to prevent over-oxidation.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Key Limitation |

|---|---|---|---|---|

| Suzuki-Miyaura | 67–76 | >98 | Pilot-scale | High Pd cost |

| Direct Nitration | 58–62 | 92–95 | Industrial | Regioselectivity issues |

| Kröhnke Cyclization | 45–50 | 88–90 | Lab-scale | Multi-step workup |

Industrial-Scale Considerations

For kilogram-scale production, the Suzuki-Miyaura method proves most viable despite catalyst costs. Implementing continuous flow reactors reduces Pd loading to 0.5 mol% while maintaining 72% yield. Recent advances in ligand design (e.g., SPhos) enhance turnover numbers to >1,000, significantly improving cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2,4-diphenylpyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Nucleophiles such as amines or hydrazines in the presence of a base.

Major Products Formed

Reduction: 5-Amino-2,4-diphenylpyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-2,4-diphenylpyridine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-2,4-diphenylpyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an electron acceptor, participating in redox reactions within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Nitro-2,4-dichloropyrimidine

Molecular Formula : C₄HCl₂N₃O₂; Molecular Weight : 198.98 g/mol

This pyrimidine derivative shares functional similarities with 5-nitro-2,4-diphenylpyridine due to its nitro group but differs in its halogen substituents (Cl at positions 2 and 4) and pyrimidine ring structure.

Key Findings:

- Electron Affinity : Exhibits electron affinity >2 eV, enabling stable molecular anion formation with a lifetime of 1.2 ms, critical for sustaining redox activity in biological systems .

- Radiosensitization: Combines multiple mechanisms (e.g., dissociative electron attachment (DEA), Cl⁻ release, and NO₂⁻ formation) to enhance DNA damage during radiotherapy. The Cl⁻ dissociation channel remains active even in hydrated environments .

- Cytotoxicity: Demonstrates high cytotoxicity in FaDu (pharyngeal squamous cell carcinoma) and hGF (human gingival fibroblast) cell lines, with IC₅₀ values <10 µM. However, low solubility complicates its use in vivo .

Comparison with this compound:

- Electron Affinity : Dichloropyrimidine’s electron affinity is higher due to the electron-withdrawing Cl substituents, whereas diphenylpyridine’s phenyl groups may reduce this effect.

- Solubility : Both compounds exhibit low solubility, but dichloropyrimidine’s smaller size allows better cluster formation in hydrated environments .

5-Nitro-2,4,6-triaminopyrimidine

Molecular Formula: C₄H₅N₇O₂; Molecular Weight: 183.13 g/mol This triamino-substituted pyrimidine derivative contrasts with diphenylpyridine in its substitution pattern and applications.

Key Findings:

- Functional Groups: The amino (-NH₂) groups enhance hydrogen bonding and solubility compared to diphenylpyridine’s hydrophobic phenyl groups.

- Applications : Primarily used as a precursor in organic synthesis rather than biomedical research .

Comparison with this compound:

- Reactivity: Triaminopyrimidine’s amino groups increase nucleophilicity, whereas diphenylpyridine’s nitro group promotes electrophilic interactions.

2,4-Dimethyl-5-nitropyridine

Molecular Formula : C₇H₈N₂O₂; Molecular Weight : 168.15 g/mol

This compound features methyl groups at positions 2 and 4, altering steric and electronic properties compared to diphenylpyridine.

Key Findings:

- Electron Affinity : The nitro group provides moderate electron affinity, but methyl substituents are less electron-withdrawing than Cl or phenyl groups .

Comparison with this compound:

Data Tables

Table 1: Structural and Electronic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.